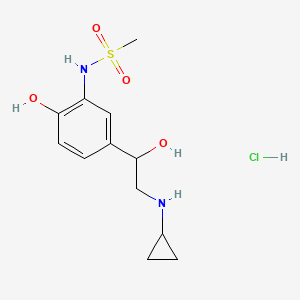
Methanesulfonanilide, 5'-(2-(cyclopropylamino)-1-hydroxyethyl)-2'-hydroxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a methanesulfonanilide core with a cyclopropylamino and hydroxyethyl substituent. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride typically involves multiple steps. One common method includes the reaction of methanesulfonanilide with cyclopropylamine under controlled conditions to introduce the cyclopropylamino group. This is followed by the addition of a hydroxyethyl group through a hydroxylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactions are carefully monitored to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
化学反応の分析
Types of Reactions
Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methanesulfonanilide core can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride involves its interaction with specific molecular targets. The cyclopropylamino group is known to interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Sotalol: A methanesulfonanilide beta-adrenergic antagonist used to treat arrhythmias.
Cyclopropylamine derivatives: Compounds with similar cyclopropylamino groups used in various chemical and biological applications.
Uniqueness
Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclopropylamino and hydroxyethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
58497-87-3 |
|---|---|
分子式 |
C12H19ClN2O4S |
分子量 |
322.81 g/mol |
IUPAC名 |
N-[5-[2-(cyclopropylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O4S.ClH/c1-19(17,18)14-10-6-8(2-5-11(10)15)12(16)7-13-9-3-4-9;/h2,5-6,9,12-16H,3-4,7H2,1H3;1H |
InChIキー |
GFRFAMUHJBIMGI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC2CC2)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


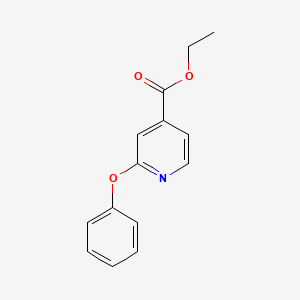
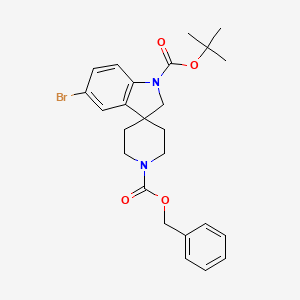
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)

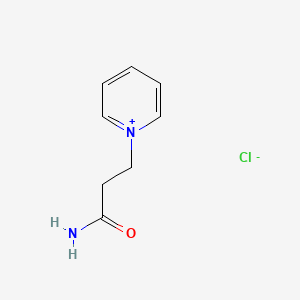
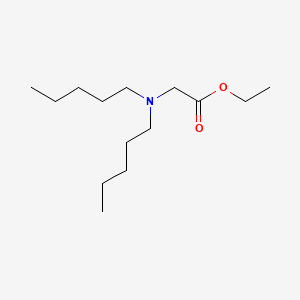

![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)
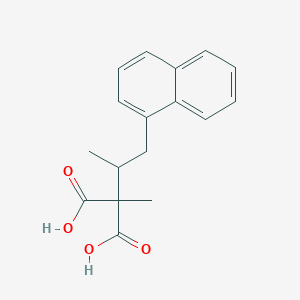
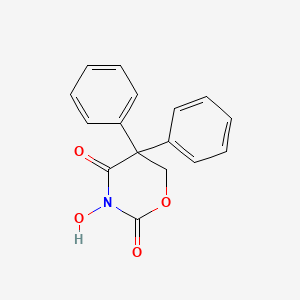
![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
![Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro-](/img/structure/B14012811.png)

